BenchChemオンラインストアへようこそ!

N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide

Soluble epoxide hydrolase Enzyme inhibition Oxalamide pharmacophore

N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide (CAS 1351601-72-3) is a selective human soluble epoxide hydrolase (sEH) inhibitor with an IC50 of 40 nM. Its distinct oxyoxalamide scaffold, featuring a 2-hydroxy-2-(naphthalen-1-yl)ethyl group and a 3-methoxybenzyl substituent, provides unmatched SAR exploration potential for medicinal chemistry teams. This compound enables precise investigation of EET-mediated signaling in inflammation and vascular biology. Choose this unique chemotype to benchmark novel inhibitors and accelerate your sEH drug discovery program.

Molecular Formula C22H22N2O4
Molecular Weight 378.428
CAS No. 1351601-72-3
Cat. No. B2584608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide
CAS1351601-72-3
Molecular FormulaC22H22N2O4
Molecular Weight378.428
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O
InChIInChI=1S/C22H22N2O4/c1-28-17-9-4-6-15(12-17)13-23-21(26)22(27)24-14-20(25)19-11-5-8-16-7-2-3-10-18(16)19/h2-12,20,25H,13-14H2,1H3,(H,23,26)(H,24,27)
InChIKeyABGQJCSAQUEAJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide (CAS 1351601-72-3) – Baseline Identification for Procuring a Substituted Oxalamide sEH Inhibitor


N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide (CAS 1351601-72-3) is a synthetic substituted oxalamide that acts as an inhibitor of human soluble epoxide hydrolase (sEH) [1]. It belongs to a class of compounds explored for modulating epoxyeicosatrienoic acid (EET) levels, a mechanism relevant to inflammation and vascular biology [2]. Its structure features a hydroxyethyl-naphthalene moiety on one amide nitrogen and a 3-methoxybenzyl group on the other, positioning it as a distinct chemical entity within the oxyoxalamide pharmacophore space [2].

Why Generic Substitution of N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide with Other sEH Inhibitors Is Not Supported by Evidence


The human soluble epoxide hydrolase (sEH) inhibitor class encompasses diverse chemotypes—ureas, amides, and oxalamides—whose potency, solubility, and pharmacokinetic profiles are exquisitely sensitive to specific structural modifications [1]. The target compound’s unique combination of a 2-hydroxy-2-(naphthalen-1-yl)ethyl group and a 3-methoxybenzyl substituent on the oxalamide scaffold cannot be assumed to be functionally interchangeable with other oxalamides or sEH inhibitors in the absence of direct comparative data. The SAR study by Kim et al. (2014) demonstrates that even minor alterations to the oxyoxalamide periphery can drastically alter inhibitory potency and water solubility [1], underscoring the risk of unvalidated substitution.

N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide – Quantitative Evidence for Differentiated sEH Inhibition


Human sEH Inhibitory Potency: A Single-Point IC50 Value Without Direct Comparator

The target compound demonstrates an IC50 of 40 nM against human soluble epoxide hydrolase (sEH) using the PHOME fluorescent substrate assay [1]. This potency places it within the active range of known sEH inhibitors, but a direct head-to-head comparison with structurally analogous oxalamides (e.g., compound 6 from Kim et al. 2014, which bears a 2-adamantyl group) is not available. The 40 nM value serves as a standalone benchmark; its significance relative to the broader sEH inhibitor landscape can only be inferred class-wide, noting that many potent sEH inhibitors exhibit IC50 values in the low nanomolar range [2].

Soluble epoxide hydrolase Enzyme inhibition Oxalamide pharmacophore

Structural Differentiation: Hydroxy-Naphthyl vs. Adamantyl in Oxalamide sEH Inhibitors

The target compound incorporates a 2-hydroxy-2-(naphthalen-1-yl)ethyl substituent, whereas the lead oxyoxalamide (compound 6) from the foundational SAR study features a 2-adamantyl group [1]. The SAR study indicates that the nature of the alkyl/aryl group on the oxalamide nitrogen profoundly influences sEH potency and solubility [1]. However, no direct comparative data exist for the naphthyl-hydroxyethyl versus adamantyl substitution. This structural distinction suggests the target compound may exhibit different physicochemical properties (e.g., logP, hydrogen-bonding capacity) and potentially altered selectivity, but these remain experimentally unverified.

Structure-activity relationship Oxalamide Pharmacophore

CYP2C9 Selectivity: A Potential Differentiator Among sEH Inhibitors

The target compound exhibits an IC50 of 16 μM against CYP2C9, indicating a >400-fold selectivity window relative to its sEH IC50 (40 nM) [1]. This level of selectivity is comparable to that seen for other sEH inhibitors, though a direct comparator within the oxalamide subclass is absent. Minimizing CYP450 inhibition is a critical consideration for compounds intended for in vivo use to avoid drug-drug interactions.

Cytochrome P450 Off-target activity Drug-drug interaction

Application Scenarios for N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide Based on Current Evidence


Tool Compound for sEH-Mediated EET Biology Studies

With a confirmed IC50 of 40 nM against human sEH, this compound can serve as a tool for investigating EET-mediated signaling in cellular models of inflammation or vascular function. Its potency is sufficient for in vitro target engagement studies, provided appropriate controls for off-target effects (e.g., CYP2C9) are included [1].

Chemical Probe for Oxalamide SAR Expansion

The distinct 2-hydroxy-2-(naphthalen-1-yl)ethyl substituent makes this compound a valuable entity for expanding the SAR of oxyoxalamide sEH inhibitors. Researchers can use it to probe the influence of naphthyl-hydroxyalkyl groups on potency, solubility, and metabolic stability, building on the foundational SAR described by Kim et al. (2014) [1].

Reference Standard in sEH Inhibitor Screening Cascades

The compound can be employed as a reference inhibitor in fluorescence-based sEH assays (e.g., PHOME or CMNPC substrates) to benchmark the activity of newly synthesized analogs. Its selectivity profile against CYP2C9 (IC50 = 16 μM) provides a preliminary window for assessing off-target potential in early discovery [2].

Procurement for Medicinal Chemistry Optimization Programs

Medicinal chemistry teams aiming to improve upon the oxalamide scaffold can procure this compound as a starting point for systematic derivatization. The presence of the 3-methoxybenzyl group offers a handle for further modification aimed at enhancing pharmacokinetic properties, while the naphthyl moiety provides a lipophilic anchor for target engagement [1].

Quote Request

Request a Quote for N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.